

Application Notes and Protocols for DSM502 In Vitro Antimalarial Screening

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Compound of Interest

Compound Name: *DSM502*

Cat. No.: *B8201807*

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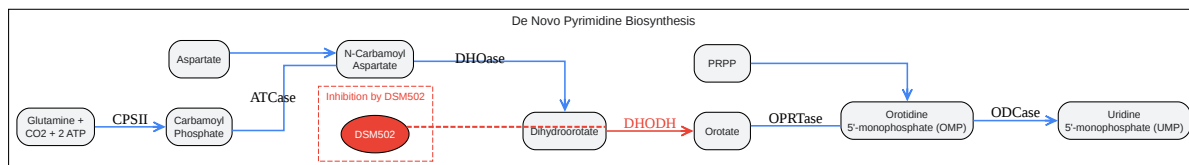
Introduction

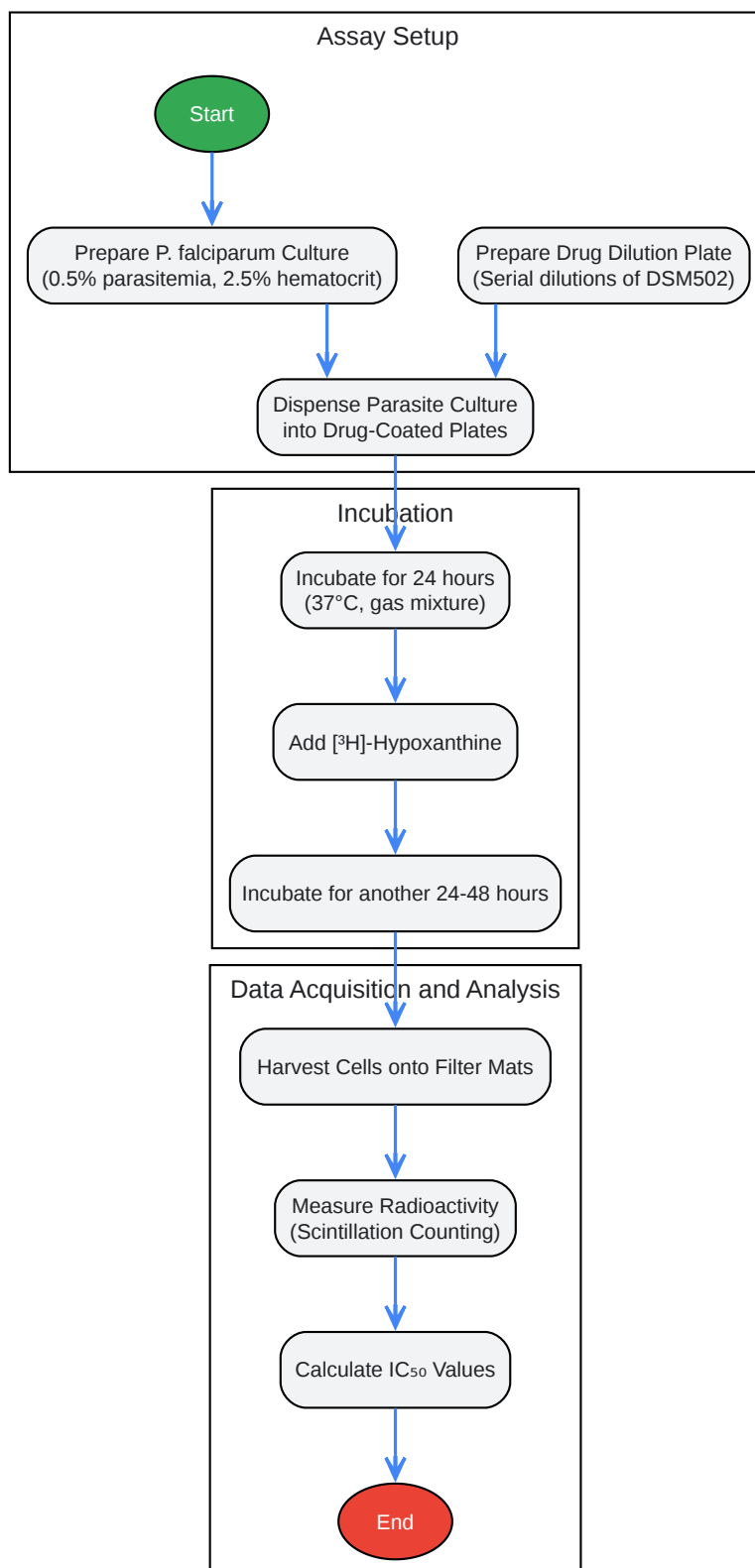
DSM502 is a potent and selective pyrrole-based inhibitor of the *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Unlike its human host, *P. falciparum* lacks a pyrimidine salvage pathway, making it entirely dependent on this de novo synthesis for survival and rendering PfDHODH an attractive target for antimalarial drug development. **DSM502** has demonstrated nanomolar potency against both the PfDHODH enzyme and cultured *P. falciparum* parasites, with high selectivity over the human DHODH enzyme.[2] These application notes provide a detailed protocol for the in vitro assessment of **DSM502**'s antimalarial activity using a standardized [³H]-hypoxanthine incorporation assay.

Mechanism of Action of DSM502

DSM502 exerts its antimalarial effect by specifically inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this essential step, **DSM502** deprives the parasite of the necessary pyrimidine precursors for DNA and RNA synthesis, ultimately leading to parasite death.

Plasmodium falciparum Pyrimidine Biosynthesis Pathway





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References

- 1. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
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